![molecular formula C16H15F2N3O5S B135101 Pantoprazole Sulfone CAS No. 127780-16-9](/img/structure/B135101.png)
Pantoprazole Sulfone
Vue d'ensemble
Description
Pantoprazole is a substituted benzimidazole derivative and an irreversible proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal diseases such as gastroesophageal reflux disease (GORD), duodenal and gastric ulcers, and Zollinger-Ellison syndrome. It functions by inhibiting the gastric (H+,K+)-ATPase, which is the final step in the acid secretion process of the stomach parietal cells .
Synthesis Analysis
The synthesis of pantoprazole involves the formation of a cyclic sulfenamide from a (pyridylmethyl)sulfinyl]benzimidazole precursor, which is activated by acid. The introduction of specific substituents, such as a 3-methoxy group, has been shown to enhance the stability and potency of the resulting compounds. Pantoprazole was selected as a clinical candidate due to its high (H+,K+)-ATPase inhibitory activity and stability at neutral pH . An improved single-pot synthesis method has been developed to produce pantoprazole substantially free from sulfone impurity, which is a potential byproduct of the synthesis process . Additionally, (S)-pantoprazole can be prepared using a catalytic asymmetric oxidation reaction, yielding a product with high optical and chemical purity .
Molecular Structure Analysis
Pantoprazole's molecular structure is characterized by a pyridinyl-2-methylenesulfinyl-2-benzimidazole framework. The presence of different functional substituents on the benzimidazole ring system is critical for its pharmacological activity. The structural identification and characterization of pantoprazole's impurities have been conducted using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), with further confirmation by single crystal X-ray diffraction (XRD) studies .
Chemical Reactions Analysis
Pantoprazole inhibits the gastric H+/K(+)-ATPase by accumulating in the acid space generated by the pump and converting to a cationic sulfenamide, which then reacts with cysteines in the extracytoplasmic space of the enzyme. This binding blocks the conformation necessary for phosphorylation by ATP, thus inhibiting acid secretion . Pantoprazole's stability and reactivity are influenced by the pH, with a higher stability at moderately acidic pH values .
Physical and Chemical Properties Analysis
Pantoprazole has an absolute bioavailability of 77% when administered orally and exhibits linear pharmacokinetics. It is extensively metabolized in the liver, with a serum elimination half-life of about 1.1 hours. The pharmacokinetics are not significantly affected by renal failure or age, although there is a decreased rate of metabolism in patients with severe liver cirrhosis. Pantoprazole is also well-tolerated and has minimal potential for drug interactions . In addition to its medical applications, pantoprazole sodium has been tested as a corrosion inhibitor for zinc in acidic solutions, showing effective inhibition in 1M HClO4 . A kinetic spectrophotometric method has been developed for the analysis of pantoprazole in commercial dosage forms, based on the oxidation of pantoprazole with Fe(III) .
Applications De Recherche Scientifique
Systèmes d'administration de médicaments
Pantoprazole Sulfone a été utilisé dans le développement de systèmes d'administration de médicaments . Dans une étude, un vecteur médicamenteux a été préparé à l'aide de chitosane, un polymère naturel, mélangé à de l'argile bentonite. Le pantoprazole a été choisi comme médicament modèle. La libération contrôlée du pantoprazole à partir des vecteurs médicamenteux a indiqué que la libération du pantoprazole est sensible à la température .
Synthèse du pantoprazole sodique sesquihydraté
This compound est utilisé dans la synthèse du pantoprazole sodique sesquihydraté . Un procédé rentable, évolutif et écologiquement bénéfique a été rapporté pour cette synthèse .
Études de transformation de phase
This compound est utilisé dans des études de transformation de phase . Dans une étude, la transformation in situ de l'héterosolvate de pantoprazole sodique, due à l'association entre les molécules d'eau et le solvant utilisé, en pantoprazole sodique sesquihydraté a été décrite .
Traitement du reflux gastro-œsophagien (RGO)
Le pantoprazole est utilisé pour traiter le reflux gastro-œsophagien (RGO) . Il aide à réduire la quantité d'acide produite dans l'estomac.
Traitement de l'œsophagite érosive (EE)
Le pantoprazole est utilisé pour maintenir la cicatrisation de l'œsophagite érosive (EE) . Cette affection implique une inflammation et des dommages à l'œsophage dus à l'acide gastrique.
Contrôle des symptômes du syndrome de Zollinger-Ellison (SZE)
Le pantoprazole est utilisé pour contrôler les symptômes liés au syndrome de Zollinger-Ellison (SZE) . Il s'agit d'une affection où l'estomac produit trop d'acide, souvent en raison d'une tumeur au pancréas.
Mécanisme D'action
Target of Action
Pantoprazole Sulfone, like Pantoprazole, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production . This compound also interacts with cytochrome P450 (CYP) 2C19 , which plays a significant role in its metabolism .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
This compound affects the biochemical pathways related to gastric acid secretion. The main metabolic pathway of this compound involves demethylation by CYP2C19 , followed by sulfation . This compound also undergoes oxidation by CYP3A4 . These metabolic processes affect the pharmacokinetics and/or pharmacodynamics of this compound .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 h, and an apparent volume of distribution of 0.15 l/kg . It is primarily metabolized in the liver by CYP2C19 . The pharmacokinetics of this compound can be predicted in populations with various CYP2C19 metabolic activities .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of gastric acid secretion, leading to increased gastric pH . This results in the treatment of conditions like gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions . In addition, this compound has been shown to induce mitochondrial apoptosis and attenuate NF-κB signaling in glioma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of Pantoprazole Sodium Sesquihydrate, a related compound, has been carried out in water, demonstrating the influence of solvent choice on the synthesis process . Furthermore, the transformation of Pantoprazole Sodium heterosolvate to Pantoprazole Sodium Sesquihydrate is influenced by the association between molecules of water and the solvent used . These findings suggest that the environment in which this compound is synthesized and administered can impact its action and efficacy.
Safety and Hazards
Pantoprazole may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . It may be harmful if swallowed and is a possible carcinogen . Accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects most commonly reported in clinical use include headache, diarrhea, nausea, and flatulence . It may cause a mild skin rash .
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYMBZQIJDMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155666 | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127780-16-9 | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANTOPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.